![molecular formula C14H21NO B3172151 2-[2-(3-Methylphenoxy)ethyl]piperidine CAS No. 946715-77-1](/img/structure/B3172151.png)
2-[2-(3-Methylphenoxy)ethyl]piperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylphenoxy)ethyl]piperidine typically involves the reaction of 3-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-[2-(3-Methylphenoxy)ethyl]piperidine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylphenoxy)ethyl]piperidine
- 2-[2-(2-Methylphenoxy)ethyl]piperidine
- 2-[2-(3-Chlorophenoxy)ethyl]piperidine
Uniqueness
2-[2-(3-Methylphenoxy)ethyl]piperidine is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
2-[2-(3-Methylphenoxy)ethyl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems, which could potentially influence mood and cognitive functions. The specific mechanisms are still under investigation, but preliminary studies suggest that the compound may bind to certain receptors or enzymes, altering their activity and leading to physiological effects .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. In vitro studies have shown promising results against various bacterial strains.
- Anticancer Effects : Preliminary findings suggest that it may possess anticancer properties, although detailed studies are required to elucidate its efficacy and mechanism in cancer models .
- Neuropharmacological Effects : Similar piperidine derivatives have demonstrated antidepressant and anticonvulsant activities. The potential for this compound to act as an antidepressant is being explored through reuptake inhibition assays .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
1-Ethylpiperidine | 1-Ethylpiperidine | Simpler structure; different pharmacological profile |
Piperine | Piperine | Naturally occurring; known for various biological activities |
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | Different functional groups leading to varied biological activity |
The presence of the 3-methylphenoxyethyl group in this compound contributes to its unique chemical and biological properties compared to these derivatives .
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of piperidine derivatives:
- Antidepressant Activity : A study comparing various piperidine derivatives found that compounds similar to this compound exhibited antidepressant-like effects comparable to established medications like viloxazine. This was assessed through behavioral tests in animal models .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound had significant antimicrobial activity against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
- Neuroprotective Effects : Research has suggested that certain piperidine derivatives can influence neuroprotective pathways, which may be relevant for treating neurodegenerative diseases. The specific neuroprotective mechanisms of this compound are still being explored .
Properties
IUPAC Name |
2-[2-(3-methylphenoxy)ethyl]piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-5-4-7-14(11-12)16-10-8-13-6-2-3-9-15-13/h4-5,7,11,13,15H,2-3,6,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHLAPAHITZCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284370 | |
Record name | 2-[2-(3-Methylphenoxy)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-77-1 | |
Record name | 2-[2-(3-Methylphenoxy)ethyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946715-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(3-Methylphenoxy)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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